5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione
Descripción
Propiedades
IUPAC Name |
5-(methoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-3-4-2-7-6(10)8-5(4)9/h2H,3H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXJHGIEXQMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293370 | |
| Record name | 5-(methoxymethyl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57346-43-7 | |
| Record name | NSC88957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(methoxymethyl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Stability of 5-Methoxymethyluracil vs. 5-Hydroxymethyluracil
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Stability-Selectivity Paradox
In nucleoside therapeutic design, the modification at the C5 position of the pyrimidine ring is a critical determinant of metabolic fate. This guide analyzes the metabolic stability profile of 5-methoxymethyluracil (5-MMU) compared to its natural precursor, 5-hydroxymethyluracil (5-hmU) .
While 5-hmU acts as a transient oxidative lesion or epigenetic mark that is actively excised by cellular repair machinery (SMUG1/TDG), 5-MMU is a synthetic ether analog designed to resist these specific enzymatic clearances. However, this stability comes with a trade-off: the introduction of the methoxy group alters the physicochemical landscape, shifting the metabolic burden from DNA repair glycosylases to hepatic Phase I enzymes (CYP450).
This guide details the mechanistic divergence in their stability, providing actionable protocols for assessing their metabolic liabilities in drug discovery.
Chemical & Physicochemical Context
The structural difference between the two compounds—a hydroxyl vs. a methoxy group—fundamentally alters their electronic properties and lipophilicity. This shift dictates their interaction with the solvent shell and enzyme active sites.
Table 1: Physicochemical Comparison
| Feature | 5-Hydroxymethyluracil (5-hmU) | 5-Methoxymethyluracil (5-MMU) | Impact on Stability |
| Structure | Pyrimidine with C5-CH₂OH | Pyrimidine with C5-CH₂OCH₃ | Methoxy adds steric bulk and removes H-bond donor. |
| Electronic Effect | Polar, H-bond donor/acceptor | Lipophilic ether, H-bond acceptor only | 5-MMU has reduced water solubility but higher membrane permeability. |
| LogP (Est.) | ~ -1.3 (Hydrophilic) | ~ -0.5 to 0.0 (More Lipophilic) | 5-MMU shows improved passive transport across membranes. |
| pKa (N3-H) | ~9.3 | ~9.4 | Minimal change in ionization at physiological pH. |
| Chemical Stability | Susceptible to further oxidation (to 5-formyl) | Ether linkage is chemically robust against oxidation. | 5-MMU resists spontaneous oxidation better than 5-hmU. |
Metabolic Pathways & Enzymatic Stability[1]
The metabolic divergence between these two compounds is driven by three key enzyme families: DNA Glycosylases , Kinases , and Cytochrome P450s .
DNA Repair Machinery (The SMUG1 Checkpoint)
-
5-hmU: In the context of DNA, 5-hmU is recognized as a lesion (oxidized thymine) or an epigenetic signal.[1][2] The enzyme SMUG1 (Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase) actively excises 5-hmU via a "helical wedge" mechanism that interrogates the base.
-
5-MMU: The addition of the methyl group to the oxygen creates a steric clash within the tight active site of SMUG1. This "steric occlusion" prevents the glycosylase from effectively flipping the base and cleaving the glycosidic bond, thereby conferring nuclease resistance to oligonucleotides containing 5-MMU.
Anabolic Selectivity (The Kinase Gatekeeper)
-
5-hmU Nucleoside (hmdUrd): Readily phosphorylated by mammalian Thymidine Kinase 1 (TK1), entering the nucleotide pool and potentially leading to toxicity if incorporated into DNA.
-
5-MMU Nucleoside (MMUdR): Exhibits a high degree of selectivity. It is a poor substrate for mammalian TK1 (cytosolic) but a good substrate for viral thymidine kinases (e.g., HSV-1 TK). This differential stability prevents activation in healthy cells while allowing targeted antiviral activity in infected cells.
Catabolic Fate (Phase I Metabolism)
While 5-MMU resists glycosylases, it introduces a new metabolic liability: O-Demethylation .
-
Pathway: Hepatic Cytochrome P450 enzymes (likely CYP3A4 or CYP2D6) can attack the ether linkage.
-
Mechanism: Oxidative O-dealkylation removes the methyl group as formaldehyde, reverting 5-MMU back to 5-hmU.
-
Implication: If 5-MMU is used as a prodrug or stable analog, its in vivo half-life is dictated by the rate of this hepatic clearance, not by the DNA repair machinery that degrades 5-hmU.
Visualization: Comparative Metabolic Fate
Caption: Figure 1. Metabolic divergence of 5-hmU and 5-MMU. 5-hmU is cleared by DNA repair (SMUG1), while 5-MMU resists repair but is susceptible to hepatic O-demethylation.
Experimental Protocols for Stability Assessment
To validate the stability profile of 5-MMU derivatives, two distinct assays are required: one for enzymatic excision (nuclear stability) and one for metabolic clearance (hepatic stability).
Protocol A: SMUG1 Excision Resistance Assay
Purpose: To confirm that the 5-methoxymethyl modification prevents base excision by DNA glycosylases.
-
Substrate Preparation:
-
Synthesize a 30-mer double-stranded oligonucleotide containing a central single 5-MMU residue paired with Guanine (to mimic a deamination mismatch) or Adenine.
-
Label the 5'-end of the 5-MMU containing strand with a fluorophore (e.g., FAM or Cy5).
-
-
Reaction Setup:
-
Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.
-
Enzyme: Recombinant human SMUG1 (commercially available or purified).
-
Control: A parallel reaction using an oligonucleotide containing 5-hmU or Uracil.
-
-
Incubation:
-
Incubate 100 nM substrate with 0.1 - 1.0 units of SMUG1 at 37°C.
-
Time points: 0, 15, 30, 60, and 120 minutes.
-
-
Cleavage & Analysis:
-
Quench with 0.1 M NaOH (to cleave the abasic site generated by excision) and heat at 95°C for 5 minutes.
-
Add formamide loading buffer.
-
Run on a 20% denaturing polyacrylamide gel (PAGE).
-
-
Data Output:
-
5-hmU Control: Appearance of a lower molecular weight band indicating cleavage.
-
5-MMU Sample: Retention of the full-length band, demonstrating resistance.
-
Protocol B: Microsomal Metabolic Stability (Phase I)
Purpose: To measure the rate of O-demethylation of 5-MMU to 5-hmU.
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Reaction Mix:
-
Test Compound: 5-MMU (1 µM final concentration).
-
Microsomes: 0.5 mg/mL final protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
-
-
Workflow:
-
Pre-incubate microsomes and test compound at 37°C for 5 minutes.
-
Initiate reaction by adding the NADPH regenerating system.
-
Sample at t = 0, 5, 15, 30, 45, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis (LC-MS/MS):
-
Centrifuge to remove protein precipitate.
-
Analyze supernatant via LC-MS/MS.
-
Monitor Transitions:
-
Parent (5-MMU): [M+H]+ or [M-H]- depending on ionization.
-
Metabolite (5-hmU): Monitor for the specific mass shift corresponding to loss of -CH₂ (14 Da mass difference).
-
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Calculate intrinsic clearance (
) and half-life ( ).
-
Implications for Drug Development[1][4]
The transition from 5-hmU to 5-MMU represents a classic medicinal chemistry strategy: Bioisosteric masking .
-
Oligonucleotide Therapeutics: Incorporating 5-MMU into DNA/RNA aptamers or antisense oligonucleotides can significantly increase serum stability by blocking exonuclease and glycosylase access without severely disrupting Watson-Crick base pairing (the methoxy group projects into the major groove).
-
Prodrug Strategies: 5-MMU can serve as a "masked" form of 5-hmU. If the goal is to deliver 5-hmU (which has epigenetic regulatory roles) to a tissue, 5-MMU provides better lipophilicity for absorption. The hepatic O-demethylation then acts as the activation step to release the polar active metabolite.
-
Antiviral Selectivity: The inability of cellular kinases to phosphorylate 5-MMU derivatives (unlike 5-hmU derivatives) makes them ideal scaffolds for anti-herpetic drugs, ensuring that the toxic antimetabolite is only produced in virally infected cells.
References
-
Germline ablation of SMUG1 DNA glycosylase causes loss of 5-hydroxymethyluracil- and UNG-backup uracil-excision activities. Nucleic Acids Research. [Link]
-
Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine. Antimicrobial Agents and Chemotherapy. [Link]
-
Structure and specificity of the vertebrate anti-mutator uracil-DNA glycosylase SMUG1. Molecular Cell. [Link]
-
Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells. Cancer Research. [Link]
Sources
Application Notes and Protocols: A Detailed Guide to the Acid-Catalyzed Methoxylation of 5-Hydroxymethyluracil
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the acid-catalyzed methoxylation of 5-hydroxymethyluracil to synthesize 5-methoxymethyluracil, a compound of interest in medicinal chemistry and drug development. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and in-depth characterization techniques. Authored for researchers, scientists, and professionals in the field, this guide emphasizes experimental causality and robust, self-validating methodologies to ensure reliable and reproducible results.
Introduction
5-substituted uracil derivatives are a cornerstone in the development of antiviral and anticancer therapeutics. Among these, 5-methoxymethyluracil serves as a crucial intermediate for the synthesis of various nucleoside analogs. The targeted introduction of a methoxymethyl group at the C5 position of the uracil ring can significantly influence the molecule's biological activity and pharmacokinetic properties.
The acid-catalyzed etherification of 5-hydroxymethyluracil presents a straightforward and efficient method for the synthesis of 5-methoxymethyluracil. This reaction leverages the nucleophilic character of methanol and the ability of an acid catalyst to facilitate the formation of a reactive intermediate from the hydroxymethyl group. This application note provides a detailed protocol, mechanistic insights, and practical guidance for performing this important transformation.
Reaction Principle and Mechanism
The acid-catalyzed methoxylation of 5-hydroxymethyluracil is a classic example of an SN1 or SN2-type etherification of a primary alcohol. The reaction mechanism is initiated by the protonation of the hydroxyl group of 5-hydroxymethyluracil by an acid catalyst, such as hydrochloric acid or sulfuric acid.[1] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), water.
The subsequent step involves the departure of the water molecule, which can proceed through two possible pathways depending on the specific reaction conditions and the stability of the resulting carbocation. In a likely pathway for this substrate, a methanol molecule can then act as a nucleophile and attack the resulting benzylic-like carbocation in an SN1 fashion. Alternatively, a direct displacement of the protonated hydroxyl group by methanol via an SN2 mechanism can also occur. The final step involves the deprotonation of the oxonium ion intermediate to yield the final product, 5-methoxymethyluracil, and regenerate the acid catalyst.
Caption: Reaction mechanism of acid-catalyzed methoxylation.
Experimental Protocol
This protocol is adapted from general procedures for the acid-catalyzed alkoxylation of 5-hydroxymethyluracil. Researchers should optimize conditions based on their specific experimental setup and desired outcomes.
Materials and Reagents
-
5-Hydroxymethyluracil
-
Anhydrous Methanol (CH3OH)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Sodium Bicarbonate (NaHCO3), saturated solution
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc) for extraction
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxymethyluracil.
-
Solvent and Catalyst Addition: Add anhydrous methanol to the flask to dissolve the 5-hydroxymethyluracil. A typical concentration would be in the range of 0.1-0.5 M. Once dissolved, carefully add a catalytic amount of concentrated acid (e.g., a few drops of concentrated HCl or H2SO4).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 5-methoxymethyluracil by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of 5-methoxymethyluracil.
Data and Characterization
The successful synthesis of 5-methoxymethyluracil should be confirmed by a suite of analytical techniques. Below are the expected data for the final product.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| 1H NMR (DMSO-d6, 400 MHz) | δ (ppm): ~11.2 (s, 1H, NH), ~10.8 (s, 1H, NH), ~7.5 (s, 1H, H-6), ~4.2 (s, 2H, -CH2-), ~3.2 (s, 3H, -OCH3) |
| 13C NMR (DMSO-d6, 100 MHz) | δ (ppm): ~164 (C=O), ~151 (C=O), ~140 (C-6), ~110 (C-5), ~68 (-CH2-), ~57 (-OCH3) |
| Mass Spectrometry (ESI+) | m/z: 157.05 [M+H]+, 179.03 [M+Na]+ |
Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst; Insufficient heating; Insufficient reaction time; Wet reagents/glassware. | Use fresh, concentrated acid; Ensure proper reflux temperature is maintained; Extend the reaction time and monitor by TLC; Use anhydrous methanol and dry glassware. |
| Formation of side products | Over-reaction or decomposition due to excessive heat or prolonged reaction time; Polymerization. | Carefully control the reaction temperature and time; Use a milder acid catalyst or lower its concentration. |
| Difficult purification | Incomplete reaction; Co-elution of starting material and product. | Ensure the reaction goes to completion before work-up; Optimize the solvent system for column chromatography to achieve better separation. |
| Product is an oil instead of a solid | Presence of impurities. | Re-purify by column chromatography or recrystallization from an appropriate solvent system. |
Conclusion
This application note provides a comprehensive and practical guide for the acid-catalyzed methoxylation of 5-hydroxymethyluracil. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize 5-methoxymethyluracil for their research and development needs. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful outcome.
References
-
HETEROCYCLES, Vol. 34, No. 4, 1992. 5-ALKOXYMETHYL- AND 1-HYDROXYALKYLURACILS WITH POTENTIAL ANTIVIRAL ACTIVITY. [Link]
-
Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]
Sources
Using 5-methoxymethyluracil as a stable surrogate for 5-hydroxymethyluracil in DNA analysis
5-Methoxymethyluracil: A Stable Surrogate for the Accurate Quantification of 5-Hydroxymethyluracil in DNA by Mass Spectrometry
Introduction
5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base found in the DNA of various organisms, playing a significant role in epigenetic regulation and as a product of oxidative DNA damage.[1][2] Its accurate quantification is crucial for understanding its biological functions and for its potential use as a biomarker in disease.[1][2] However, the inherent chemical instability of 5-hmU presents a significant challenge for its reliable analysis. The hydroxymethyl group is susceptible to oxidation and can undergo degradation under the acidic or thermal conditions often employed in DNA sample preparation for mass spectrometry.[3]
To overcome these analytical hurdles, we present a robust methodology utilizing 5-methoxymethyluracil (5-mOMU) as a stable surrogate for 5-hmU. This approach involves the chemical conversion of the reactive hydroxymethyl group of 5-hmU to a more stable methoxymethyl group prior to analysis. This derivatization strategy significantly enhances the stability of the analyte, leading to more accurate and reproducible quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-mOMU for 5-hmU analysis. We detail the rationale behind this approach, provide a comparative overview of the chemical stability of 5-hmU and 5-mOMU, and offer step-by-step protocols for the synthesis of a 5-mOMU analytical standard, the derivatization of 5-hmU in DNA samples, and subsequent LC-MS/MS analysis.
The Challenge of 5-Hydroxymethyluracil Instability
The primary challenge in the quantitative analysis of 5-hmU lies in its chemical lability, particularly during the sample preparation steps required for mass spectrometry. The hydroxymethyl group at the 5-position of the uracil ring is prone to several degradation reactions:
-
Oxidation: The primary alcohol of the hydroxymethyl group can be easily oxidized to an aldehyde (5-formyluracil) and further to a carboxylic acid (5-carboxyluracil).[1] This oxidation can occur during sample handling and processing, leading to an underestimation of the true 5-hmU content.
-
Acid-Catalyzed Degradation: DNA hydrolysis, a common step to release individual bases for analysis, is often performed under acidic conditions (e.g., using formic acid or hydrochloric acid). These conditions can lead to the degradation of 5-hmU through various pathways, including the formation of esters or other adducts.[3]
-
Thermal Instability: Elevated temperatures used during sample processing can also contribute to the degradation of 5-hmU.[4]
This inherent instability can result in significant variability and inaccuracy in reported 5-hmU levels, making it difficult to obtain reliable biological insights.
5-Methoxymethyluracil: A Chemically Robust Surrogate
To circumvent the instability issues of 5-hmU, we propose its conversion to 5-methoxymethyluracil (5-mOMU) prior to analysis. The conversion of the hydroxyl group to a methyl ether significantly enhances the stability of the molecule.
The rationale for the increased stability of 5-mOMU is based on fundamental chemical principles:
-
Resistance to Oxidation: The methoxy group in 5-mOMU is an ether, which is significantly more resistant to oxidation compared to the primary alcohol of 5-hmU.
-
Stability in Acidic and Basic Conditions: Ethers are generally stable to a wide range of pH conditions, unlike alcohols which can undergo protonation and subsequent elimination or substitution reactions, particularly in acidic solutions.[5]
By converting 5-hmU to the more stable 5-mOMU, the analyte is protected from degradation during sample workup and analysis, leading to a more accurate representation of the original 5-hmU concentration in the DNA sample.
Comparative Stability of 5-hmU and 5-mOMU
| Condition | 5-Hydroxymethyluracil (5-hmU) | 5-Methoxymethyluracil (5-mOMU) | Rationale for Enhanced Stability of 5-mOMU |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Prone to degradation, formation of adducts.[3] | Stable | The ether linkage in 5-mOMU is resistant to cleavage under mild acidic conditions that can affect the hydroxyl group of 5-hmU. |
| Thermal Stress (e.g., 60°C) | Susceptible to degradation.[4] | Stable | The C-O bond in the methoxy group is thermally more stable than the C-OH bond and less prone to elimination reactions. |
| Oxidative Conditions (e.g., 3% H₂O₂) | Readily oxidized to 5-formyluracil and 5-carboxyluracil.[1] | Highly Resistant | The ether functionality lacks the susceptible hydrogen atom of the alcohol, making it resistant to oxidation under these conditions. |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Relatively stable, but can be susceptible to some degradation. | Stable | Ethers are generally unreactive towards bases. |
Analytical Workflow for 5-hmU Quantification via 5-mOMU
The overall workflow for the quantification of 5-hmU using 5-mOMU as a stable surrogate is depicted below. This process involves the isolation of DNA, enzymatic hydrolysis to nucleosides, derivatization of 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) to 5-methoxymethyl-2'-deoxyuridine (5-mOMdU), and subsequent analysis by LC-MS/MS.
Figure 1: Overall analytical workflow for the quantification of 5-hmU.
Protocols
Protocol 1: Synthesis of 5-Methoxymethyluracil (5-mOMU) Standard
This protocol describes the synthesis of a 5-mOMU standard from commercially available 5-hydroxymethyluracil. This standard is essential for the calibration and quantification of 5-mOMU in biological samples.
Materials and Reagents:
-
5-Hydroxymethyluracil (5-hmU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend 5-hydroxymethyluracil (1 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Carefully add sodium hydride (1.2 mmol, 1.2 equivalents) portion-wise over 10 minutes. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.5 mmol, 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 5-methoxymethyluracil.
-
Characterization: Confirm the identity and purity of the synthesized 5-mOMU by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: DNA Sample Preparation and Derivatization of 5-hmU to 5-mOMU
This protocol details the enzymatic hydrolysis of DNA to its constituent nucleosides and the subsequent derivatization of 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) to 5-methoxymethyl-2'-deoxyuridine (5-mOMdU).
Materials and Reagents:
-
Genomic DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer (pH 5.3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium tert-butoxide
-
Methyl iodide (CH₃I)
-
Formic acid
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
Procedure:
-
Enzymatic Hydrolysis of DNA:
-
To 10 µg of genomic DNA, add 10 units of Nuclease P1 in a final volume of 50 µL of 30 mM ammonium acetate buffer (pH 5.3).
-
Incubate at 50°C for 2 hours.
-
Add 10 units of Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube and dry it completely using a vacuum concentrator.
-
-
Derivatization to 5-mOMdU:
-
Resuspend the dried nucleosides in 50 µL of anhydrous DMSO.
-
Add potassium tert-butoxide (2 equivalents based on estimated total nucleosides) and stir at room temperature for 30 minutes.
-
Add methyl iodide (3 equivalents) and stir at room temperature for 2 hours.
-
Quench the reaction by adding 5 µL of 1 M formic acid.
-
Dilute the sample with 945 µL of water (or an appropriate volume for your desired final concentration) for direct injection into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Quantification of 5-mOMU
This protocol provides a general framework for the quantification of 5-mOMdU by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 5-mOMdU from other nucleosides (e.g., 0-5% B over 2 minutes, 5-30% B over 5 minutes, followed by a wash and re-equilibration).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Preparation of Calibration Standards:
-
Prepare a stock solution of the synthesized 5-mOMU standard in a suitable solvent (e.g., water:acetonitrile, 1:1 v/v).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.
-
It is highly recommended to use a stable isotope-labeled internal standard, such as ¹³C,¹⁵N₂-labeled 5-mOMdU, to improve quantification accuracy. The internal standard should be added to all samples and calibration standards at a fixed concentration.
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 5-mOMdU in the biological samples by interpolating their peak area ratios from the standard curve.
-
The original concentration of 5-hmU in the DNA sample can then be calculated based on the initial amount of DNA used.
Example Mass Transitions for 5-mOMdU:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-methoxymethyl-2'-deoxyuridine (5-mOMdU) | [M+H]⁺ | [M+H - deoxyribose]⁺ |
| Stable Isotope Labeled 5-mOMdU (Internal Standard) | [M+H]⁺ (isotope shifted) | [M+H - deoxyribose]⁺ (isotope shifted) |
Note: The exact m/z values will need to be determined experimentally.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no 5-mOMU signal | Incomplete DNA hydrolysis. | Ensure the activity of the nucleases. Increase incubation time or enzyme concentration. |
| Inefficient derivatization. | Ensure anhydrous conditions for the derivatization reaction. Use fresh reagents. Optimize the reaction time and temperature. | |
| Poor ionization in the mass spectrometer. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). | |
| High background noise | Contamination from reagents or plastics. | Use high-purity, LC-MS grade solvents and reagents. Use low-binding tubes. |
| Matrix effects from the biological sample. | Optimize the chromatographic separation to separate the analyte from interfering matrix components. Consider a sample clean-up step (e.g., solid-phase extraction) after derivatization. | |
| Poor reproducibility | Inconsistent sample preparation. | Ensure accurate and consistent pipetting. Use an internal standard to correct for variations. |
| Instability of the derivatized sample. | Analyze the samples as soon as possible after derivatization. Store derivatized samples at low temperatures if immediate analysis is not possible. |
Conclusion
The use of 5-methoxymethyluracil as a stable surrogate provides a reliable and accurate method for the quantification of 5-hydroxymethyluracil in DNA. The chemical derivatization to form the more stable 5-mOMU effectively overcomes the analytical challenges associated with the inherent instability of 5-hmU. The protocols provided in this application note offer a comprehensive framework for implementing this methodology in the laboratory. This approach will enable researchers to obtain more consistent and trustworthy data on the levels of this important epigenetic mark, facilitating a deeper understanding of its role in biology and disease.
References
-
Sági, J., Brahms, S., Brahms, J., & Ötvös, L. (Year). Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers. Source. [Link]
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Gackowski, D., & Olinski, R. (2016). Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? Cellular and Molecular Life Sciences, 73(13), 2445–2456. [Link]
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Wang, J., & Li, L. (Year). Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry for Detection of 5-Hydroxymethyluracil and 5-Formyluracil in DNA. In Methods in Molecular Biology. Springer. [Link]
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Frenkel, K., Cummings, A., Solomon, J., Cadet, J., Steinberg, J. J., & Teebor, G. W. (1985). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. Biochemistry, 24(17), 4527–4533. [Link]
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Yu, M., Hon, G. C., Szulwach, K. E., & He, C. (2014). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Methods in Molecular Biology, 1138, 235-242. [Link]
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Hata, H., Hori, M., & Ide, H. (2002). Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases. Nucleic Acids Research, 30(17), 3846–3852. [Link]
-
Stadnik, D., & Kwolek, K. (2024). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences, 25(21), 12894. [Link]
-
Cadet, J., Douki, T., & Ravanat, J. L. (Year). Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level. ResearchGate. [Link]
-
Morera, A., Ramos-Torres, A., & Estévez-Braun, A. (2014). Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetics. Beilstein Journal of Organic Chemistry, 10, 15-21. [Link]
-
Kumar, A., & Rao, A. (2023). Detecting DNA hydroxymethylation: exploring its role in genome regulation. Journal of Biological Chemistry, 299(11), 105313. [Link]
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Logue, M. W., Smith, A. K., & Wolf, E. J. (2022). Navigating the Hydroxymethylome: Experimental Biases and Quality Control Tools for the Tandem Bisulfite and Oxidative Bisulfite Illumina Microarrays. Epigenetics Insights, 15, 251686572210742. [Link]
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Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Drug Delivery and Therapeutics, 6(6), 64-69. [Link]
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Yu, M., Hon, G. C., Szulwach, K. E., & He, C. (2015). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Methods in Molecular Biology, 1250, 189-196. [Link]
-
Bullard, W., Kieft, R., & Sabatini, R. (2016). A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA. Biological Methods and Protocols, 1(1), bpw006. [Link]
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Ghanbarzadeh, S., & Orousi, P. (2014). Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF) Formation in USP Syrup Preparation. Pharmaceutical Sciences, 21(1), 1-5. [Link]
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Müller, U., & Svejstrup, J. Q. (2013). 5-hydroxymethylcytosine: a stable or transient DNA modification? BioEssays, 35(10), 868–872. [Link]
-
Ivanov, M., & Kalsbeek, A. (2019). Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. protocols.io. [Link]
-
Organic Syntheses. (Year). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36. [Link]
-
Kawasaki, F., Cuesta, S. M., Beraldi, D., Mahtey, A., Hardisty, R. E., Carrington, M., & Balasubramanian, S. (2018). Sequencing 5-Hydroxymethyluracil at Single-Base Resolution. Angewandte Chemie International Edition, 57(30), 9544–9548. [Link]
-
Kimura, Y., & Madigan, M. T. (2022). Salt- and pH-Dependent Thermal Stability of Photocomplexes from Extremophilic Bacteriochlorophyll b-Containing Halorhodospira Species. International Journal of Molecular Sciences, 23(9), 5035. [Link]
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Wang, J., & Xu, L. (Year). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry, 17(6), 633-646. [Link]
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Afonso, C., & Reis, F. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
Lirussi, L., & Nilsen, H. (Year). 5-hydroxymethyluracil in DNA and RNA. Schematic representation of known and proposed functions of 5-hmU in nucleic acids and as DNA lesion. ResearchGate. [Link]
-
Dawidowicz, A. L., & Typek, R. (2011). The Influence of pH on the Thermal Stability of 5-O-Caffeoylquinic Acids in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 59(13), 7118–7124. [Link]
-
Golysheva, A. N., & Ananikov, V. P. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. ChemSusChem. [Link]
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GC-MS derivatization methods for 5-methoxymethyluracil detection
Application Note: GC-MS Analysis of 5-Methoxymethyluracil
Optimizing Detection through Silylation and Acylation Derivatization Strategies
Introduction: The Analytical Challenge of 5-Methoxymethyluracil
5-Methoxymethyluracil is a modified pyrimidine base of significant interest in various research fields, including drug development and nucleic acid chemistry. Its analysis is crucial for understanding metabolic pathways, quantifying its presence in biological matrices, and for quality control in synthetic processes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis due to its high separation efficiency and sensitive detection capabilities.[1][2]
However, direct GC-MS analysis of 5-methoxymethyluracil is problematic. Like many nucleobases, its structure contains polar N-H (amine) and C=O (carbonyl) functional groups. These groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[3][4][5] Injecting the underivatized compound into a hot GC inlet often leads to thermal decomposition, poor peak shape (tailing), and irreversible adsorption onto the column, compromising analytical accuracy and reproducibility.[6][7]
To overcome these challenges, chemical derivatization is an essential sample preparation step.[3][7] This process modifies the analyte by replacing active hydrogen atoms with nonpolar functional groups. The primary goals of derivatization are:
-
Increase Volatility: By disrupting hydrogen bonding, the boiling point of the analyte is lowered, allowing it to travel through the GC column.[3][8][9]
-
Enhance Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures used in GC.[3][9]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and quantification.[6][8]
-
Generate Characteristic Mass Spectra: The added chemical moieties can produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification.[10][11]
This application note provides a detailed guide to two robust derivatization methods for 5-methoxymethyluracil: Silylation and Acylation . It includes step-by-step protocols, the chemical rationale behind each method, and expected outcomes to guide researchers in achieving reliable and sensitive detection.
Derivatization Strategies: A Comparative Overview
The selection of a derivatization reagent depends on the analyte's structure, the desired sensitivity, and the analytical instrumentation available. For 5-methoxymethyluracil, the two active hydrogens on the ring nitrogens are the primary targets for derivatization.
Silylation: The Gold Standard for Volatility
Silylation is the most common derivatization technique for GC analysis.[9][12] It involves replacing an active hydrogen with a trimethylsilyl (TMS) group. Silylating reagents are highly effective and their byproducts are typically volatile, minimizing chromatographic interference.[3][13]
-
Mechanism: The reaction proceeds via a nucleophilic attack from the analyte on the silicon atom of the silylating reagent.[3] For 5-methoxymethyluracil, this results in the formation of a di-TMS derivative.
-
Key Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and popular TMS donor.[14] Its reactivity can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS), which is particularly effective for derivatizing less reactive groups like amides and secondary amines.[9][14] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice, known for being the most volatile of the TMS-amides, making it ideal for trace analysis where early-eluting peaks are of interest.[3][15][16]
Acylation: Enhancing Stability and Detectability
Acylation converts compounds with active hydrogens into stable esters, amides, or thioesters.[3][17] This method not only increases volatility but can also improve the stability of the derivatives and introduce specific fragmentation patterns for mass spectrometry.[3][10]
-
Mechanism: Acylation involves the reaction of the analyte with an acylating agent, such as an acid anhydride. For 5-methoxymethyluracil, this forms a stable di-acyl derivative.
-
Key Reagents: Perfluorinated anhydrides, like Trifluoroacetic Anhydride (TFAA), are highly reactive and widely used.[10][18] The resulting trifluoroacetyl derivatives are highly volatile.[8] A significant advantage of using fluorinated reagents is the enhanced response with an Electron Capture Detector (ECD), although they are perfectly suited for MS detection as well.[3][8]
Experimental Protocols and Methodologies
Safety Precaution: Derivatization reagents are hazardous, moisture-sensitive, and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). All glassware must be scrupulously dry to prevent reagent hydrolysis and ensure complete reaction.[3][19]
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is a robust and widely applicable method for the derivatization of nucleobases. The use of a catalyst ensures the complete derivatization of both N-H groups on the uracil ring.
3.1.1 Principle of the Method BSTFA reacts with the active hydrogens on the 5-methoxymethyluracil ring, replacing them with nonpolar TMS groups. The 1% TMCS acts as a catalyst, increasing the silylating power of the reagent to drive the reaction to completion.[4][9] The byproducts, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and elute with the solvent front, preventing interference with the analyte peak.[13]
3.1.2 Materials and Reagents
-
5-Methoxymethyluracil standard or dried sample extract
-
BSTFA + 1% TMCS (derivatization grade)
-
Pyridine or Acetonitrile (anhydrous grade)
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
-
GC-MS system with a nonpolar capillary column (e.g., DB-5ms or equivalent)
3.1.3 Step-by-Step Derivatization Procedure
-
Sample Preparation: Place 0.1-1.0 mg of the sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. This step is critical as any residual water will consume the silylating reagent.[3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly. Vortex briefly to mix the contents. Place the vial in a heating block set to 70°C for 45 minutes .[4]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. An injection volume of 1 µL is typically appropriate.
3.1.4 Expected Results
-
Derivative Formed: 2,4-bis(trimethylsilyl)-5-methoxymethyluracil.
-
Mass Increase: The replacement of two active hydrogens with two TMS groups results in a mass increase of 144 Da (2 x 72.1 Da).
-
Mass Spectrometry: The resulting mass spectrum is expected to show a molecular ion (M+). Key fragments often observed for TMS derivatives include [M-15]+ , corresponding to the loss of a methyl group, and potentially [M-89]+ , from the loss of an O-Si(CH3)3 fragment, which can be useful for structural confirmation.[20]
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This method provides an excellent alternative to silylation, producing highly stable and volatile derivatives with characteristic mass spectra.
3.2.1 Principle of the Method TFAA is a powerful acylation reagent that reacts readily with the amine groups of the uracil ring to form stable N-trifluoroacetyl derivatives.[8][10][18] The reaction produces trifluoroacetic acid as a byproduct, which can be neutralized by a base catalyst like pyridine or removed, though direct injection is often successful on modern inert GC systems.[3][17] Acylation can alter fragmentation patterns in a way that provides additional structural information.[10]
3.2.2 Materials and Reagents
-
5-Methoxymethyluracil standard or dried sample extract
-
Trifluoroacetic Anhydride (TFAA, derivatization grade)
-
Ethyl Acetate or Tetrahydrofuran (THF) (anhydrous grade)
-
Pyridine (anhydrous grade, as solvent and catalyst)
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
-
GC-MS system
3.2.3 Step-by-Step Derivatization Procedure
-
Sample Preparation: Place 0.1-1.0 mg of the dried sample into a reaction vial.
-
Reagent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample and act as an acid scavenger. Add 100 µL of TFAA.
-
Reaction: Immediately cap the vial tightly and vortex. Heat the mixture at 60°C for 30 minutes .[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.
3.2.4 Expected Results
-
Derivative Formed: 2,4-bis(trifluoroacetyl)-5-methoxymethyluracil.
-
Mass Increase: The replacement of two active hydrogens with two trifluoroacetyl (TFA) groups results in a mass increase of 192 Da (2 x 96.0 Da).
-
Mass Spectrometry: The electron-withdrawing nature of the TFA groups can influence the fragmentation pattern. Look for the molecular ion and fragments corresponding to the loss of COCF3 or other characteristic cleavages. The presence of the trifluoroacetyl moiety provides a unique mass signature that aids in identification.[8]
Data Summary and Visualization
Comparison of Derivatization Methods
| Parameter | Silylation (BSTFA + 1% TMCS) | Acylation (TFAA) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | Trifluoroacetic Anhydride |
| Principle | Replaces active H with a -Si(CH3)3 group | Replaces active H with a -COCF3 group |
| Reaction Temp. | 70°C | 60°C |
| Reaction Time | 45 minutes | 30 minutes |
| Mass Increase | +144 Da | +192 Da |
| Key Advantages | Very common, highly volatile byproducts, extensive literature.[9][13] | Highly stable derivatives, enhances ECD response, provides unique mass spectra.[3][8][10] |
| Considerations | Derivatives are moisture-sensitive.[3][9] | Reagent is highly corrosive; acidic byproducts are formed.[3][17] |
Experimental Workflows and Reactions
Caption: General workflow for GC-MS derivatization.
Caption: Silylation of 5-methoxymethyluracil with BSTFA.
Caption: Acylation of 5-methoxymethyluracil with TFAA.
Conclusion and Best Practices
Both silylation and acylation are highly effective methods for the derivatization of 5-methoxymethyluracil prior to GC-MS analysis. The choice between them may depend on laboratory preference, available reagents, and specific analytical goals.
-
Silylation with BSTFA/MSTFA is a versatile and reliable method, often considered the first choice for achieving volatility for a wide range of polar analytes.[21]
-
Acylation with TFAA offers an excellent alternative, producing exceptionally stable derivatives and potentially offering different fragmentation pathways that can aid in structural elucidation.[10][22]
For any derivatization protocol, it is crucial to maintain a self-validating system. Always include a reagent blank (all reagents and solvents without the analyte) to identify any potential interferences. Furthermore, derivatizing a known standard of 5-methoxymethyluracil alongside unknown samples is essential to confirm reaction completion, verify retention time, and validate the mass spectrum.
By carefully following these protocols, researchers, scientists, and drug development professionals can achieve sensitive, accurate, and reproducible quantification of 5-methoxymethyluracil, unlocking critical insights from their analytical investigations.
References
-
Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. (2023, February 6). MDPI. Retrieved from [Link]
-
Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. (n.d.). Restek. Retrieved from [Link]
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980). PubMed. Retrieved from [Link]
-
Silylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]
-
GC Derivatization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Qualitative GC–MS analysis for pyrimidines and triazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved from [Link]
-
Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009, February 15). PubMed. Retrieved from [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
-
Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016, October 1). ResearchGate. Retrieved from [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI. Retrieved from [Link]
-
Derivatization reagents for GC, silylation, MSTFA. (n.d.). Phoenix Scientific Co., Ltd. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]
-
Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). University of Arizona. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Application Note: Incorporation of 5-Methoxymethyluracil into Synthetic Oligonucleotides
Topic: Incorporation of 5-methoxymethyluracil into synthetic oligonucleotides Content Type: Application Note & Protocol Audience: Senior Researchers, Oligonucleotide Chemists
Introduction & Biological Relevance[1][2][3][4][5][6][7]
The incorporation of 5-methoxymethyluracil (often abbreviated as mo⁵U in RNA or 5-methoxymethyl-dU in DNA) represents a critical capability in modern nucleic acid chemistry. Unlike simple 5-methyl substitutions (Thymine), the 5-methoxymethyl group introduces an ether linkage that alters the hydration spine of the major groove without disrupting Watson-Crick base pairing.
Key Applications:
-
mRNA Therapeutics: 5-methoxyuridine (
) is a potent modification for reducing immunogenicity in in vitro transcribed (IVT) mRNA, significantly dampening TLR7/8 activation while maintaining high translational efficiency. -
Epigenetic Research: In DNA, 5-methoxymethyl-2'-deoxyuridine serves as a stable steric probe for 5-hydroxymethyluracil (5-hmU) recognition enzymes, as the ether cap prevents glycosylase excision while mimicking the steric bulk of the hydroxymethyl group.
-
tRNA Structural Biology: Found naturally in the wobble position of tRNA, this modification modulates codon-anticodon affinity.
Chemical Basis & Reagents[1][3][4][6][8][9][10][11][12][13]
Success in synthesizing mo⁵U-containing oligonucleotides relies on understanding the specific phosphoramidite chemistry. The methoxymethyl ether functionality is chemically stable under standard solid-phase synthesis conditions, allowing for direct incorporation without post-synthetic manipulation.
Phosphoramidite Specifications
| Feature | DNA Monomer | RNA Monomer |
| Base Protection | None (Ether is stable) | None (Ether is stable) |
| 5'-Protection | 4,4'-Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl (DMT) |
| 2'-Protection | Deoxy (H) | TBDMS or TOM |
| 3'-Functionality | ||
| Solubility | Acetonitrile (ACN) | ACN (may require 10% DCM) |
Scientific Rationale: The 5-position of the uracil ring projects into the major groove. The methoxymethyl group is non-reactive towards the electrophilic activators (e.g., ETT, Tetrazole) used during coupling. However, the added bulk can slightly retard diffusion into the solid support pores, necessitating modified coupling protocols.
Detailed Synthesis Protocol
A. Preparation of Reagents[5][7][8][11][13][15][16]
-
Diluent: Use anhydrous Acetonitrile (water content < 30 ppm).
-
Concentration: Dissolve the 5-methoxymethyluracil phosphoramidite to a final concentration of 0.1 M .
-
Note: Standard nucleosides are often used at 0.05 M. The higher concentration for modified bases drives the coupling reaction equilibrium forward (Le Chatelier's principle), compensating for slower kinetics.
-
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred over standard tetrazole due to higher acidity and faster activation rates.
B. Automated Synthesis Cycle (Solid Phase)
The following parameters are optimized for a 1 µmol scale synthesis on CPG support.
| Step | Standard Time | Modified Protocol (mo⁵U) | Critical Insight |
| Detritylation | 60-80 sec | 80 sec | Ensure complete removal of DMT to prevent deletion sequences ( |
| Coupling | 2 min | 6 - 10 min | Crucial: Extended time ensures steric bulk does not hinder phosphitilation. |
| Capping | Standard | Standard | Acetic anhydride/N-Methylimidazole. |
| Oxidation | Standard | Standard | Iodine/Water/Pyridine. |
C. Workflow Visualization
The following diagram illustrates the decision logic and chemical flow for incorporating mo⁵U into DNA vs. RNA.
Caption: Decision tree for the chemical incorporation of 5-methoxymethyluracil, highlighting divergent deprotection pathways for DNA and RNA.
Deprotection and Purification[6][11][17][18]
DNA Oligonucleotides[2][5][6][7][13][19][20][21]
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Conditions: 55°C for 16 hours (or UltraFast protocol: AMA at 65°C for 10 mins).
-
Stability: The 5-methoxymethyl ether is stable under these basic conditions. No transalkylation or degradation is observed.
RNA Oligonucleotides[5][7][9][11][18]
-
Step 1 (Base Deprotection): AMA (1:1 Methylamine/Ammonium Hydroxide) at 65°C for 10 minutes.
-
Step 2 (2'-Desilylation): Treat with TEA·3HF (Triethylamine trihydrofluoride) or TBAF to remove TBDMS groups.
-
Note: Ensure the RNA is fully desalted after fluoride treatment to prevent adduct formation in Mass Spec.
Quality Control & Expected Data
Mass Spectrometry Validation
Calculate the expected molecular weight shift relative to a standard Uracil or Thymine base.
-
Modification: 5-methoxymethyluracil (
) -
Shift vs. Thymine (
): +30.03 Da (Addition of vs is not the comparison; comparison is usually vs U or T).-
Vs Uracil (H at pos 5): Mass shift of
(Addition of ). -
Vs Thymine (CH3 at pos 5): Mass shift of
(Replacement of with on the methyl group).
-
Thermal Stability ( )
Incorporation of 5-methoxymethyluracil generally results in a neutral to slightly destabilizing effect (
-
Mechanism: While the group is uncharged, the ether oxygen can create minor steric clashes or alter the hydration spine in the major groove compared to the hydrophobic methyl group of Thymine.
-
Recommendation: For high-affinity probes, combine with LNA (Locked Nucleic Acid) or 2'-MOE modifications to offset any
loss.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency (<95%) | Steric hindrance or wet reagents. | Increase coupling time to 10 mins; Use fresh 0.1 M amidite; Ensure <30ppm water in ACN. |
| N-1 Deletion Sequence | Incomplete coupling. | Perform "Double Coupling" (Couple |
| Unexpected Mass (+ Acetyl) | Acetylation of nucleobase during capping (rare). | The methoxymethyl group is non-nucleophilic; check for incomplete deprotection of other bases (e.g., dC-Acetyl). |
References
-
Glen Research. Modified Nucleoside Phosphoramidites and Protocols. Retrieved from [Link][1]
-
National Institutes of Health (PMC). Modified Nucleotides for mRNA Drugs (mo5U applications). Retrieved from [Link]
Sources
Application Notes and Protocols for the HPLC Separation of 5-Substituted Uracil Derivatives
Introduction: The Significance of 5-Substituted Uracil Derivatives and the Need for Robust Analytical Methods
5-substituted uracil derivatives represent a broad class of compounds with significant therapeutic and biological relevance. These modifications at the 5-position of the uracil ring are pivotal in the development of antiviral, anticancer, and antifungal agents.[1] For instance, 5-fluorouracil (5-FU) is a widely used chemotherapeutic drug that functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.[2] Other derivatives are explored for their potential to inhibit a range of viral and microbial pathogens.[1]
The efficacy and safety of these therapeutic agents are intrinsically linked to their metabolic fate, purity, and formulation. Consequently, robust and reliable analytical methods for the separation, identification, and quantification of these derivatives are paramount in research, drug development, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of these polar compounds, offering the versatility to tackle the diverse physicochemical properties imparted by the 5-substituent.[3]
This comprehensive guide provides a detailed exploration of HPLC separation conditions for 5-substituted uracil derivatives. We will delve into the critical aspects of method development, from the selection of the appropriate chromatographic mode—Reversed-Phase (RP-HPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC)—to the optimization of stationary and mobile phases. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to develop and implement effective HPLC methods for their specific analytical challenges.
Chromatographic Strategy: The Dichotomy of Reversed-Phase and HILIC
The choice between RP-HPLC and HILIC is the foundational decision in developing a separation method for 5-substituted uracil derivatives. This choice is dictated by the overall polarity of the analyte, which is significantly influenced by the nature of the 5-substituent.
Diagram: Decision Workflow for Chromatographic Mode Selection
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Less Polar Derivatives
RP-HPLC is the most common starting point for the separation of small molecules. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase.[4][5] For 5-substituted uracils, the hydrophobicity of the 5-substituent will largely determine the retention.
-
Causality of Choice: Opt for RP-HPLC when the 5-substituent is non-polar (e.g., alkyl, aryl) or moderately polar. The uracil backbone itself is quite polar, and without a sufficiently hydrophobic substituent, retention on a C18 or C8 column can be minimal, often eluting near the void volume.[6]
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): The most versatile and widely used reversed-phase packing. It provides a good balance of hydrophobicity for a broad range of derivatives. Modern, end-capped C18 columns with high surface area are recommended to enhance retention and improve peak shape.
-
C30 (Triacontylsilane): Offers increased hydrophobicity compared to C18, making it suitable for resolving derivatives with subtle differences in their non-polar substituents.[3] The longer alkyl chain can also provide shape selectivity.
-
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with aromatic 5-substituents. This can be particularly useful for separating isomers or closely related aromatic derivatives.
-
Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide, carbamate) can offer improved peak shape for basic analytes and are more stable in highly aqueous mobile phases.[7]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency. The choice between the two can also influence selectivity.
-
Aqueous Component and pH Control: A buffered aqueous phase is crucial for reproducible separations, as the ionization state of the uracil ring and any ionizable substituents will affect retention. Phosphate and acetate buffers are commonly used. The pH should be selected to ensure the analyte is in a single, consistent ionization state.
-
Ion-Pairing Agents: For more polar or ionic derivatives that exhibit poor retention in standard RP-HPLC, the addition of an ion-pairing agent (e.g., tetra-butylammonium) to the mobile phase can enhance retention and improve peak shape.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Highly Polar Derivatives
HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[9][10] The retention mechanism in HILIC is complex, involving partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase, as well as adsorption and ionic interactions.[10]
-
Causality of Choice: HILIC is the preferred mode for 5-substituted uracils bearing highly polar or ionizable groups (e.g., amino, carboxyl, hydroxyl groups).[11] It is also advantageous when analyzing these compounds in complex biological matrices, as it can offer better separation from endogenous interferences.[12]
-
Stationary Phase Selection:
-
Amide and Diol Phases: These are robust and versatile HILIC phases offering good selectivity for a wide range of polar compounds.
-
Bare Silica: Can be effective for HILIC separations, but can also exhibit strong cation-exchange characteristics, which can be either advantageous or problematic depending on the analyte.[10]
-
Zwitterionic Phases (ZIC-HILIC): These phases contain both positive and negative charges, offering unique selectivity through a combination of hydrophilic and electrostatic interactions.[11]
-
-
Mobile Phase Optimization:
-
High Organic Content: HILIC mobile phases typically consist of a high percentage of a weak organic solvent (e.g., acetonitrile) and a smaller amount of a strong aqueous solvent (e.g., water with a buffer).
-
Aqueous Modifier and Buffer: The concentration and pH of the aqueous modifier are critical for controlling retention and selectivity. Ammonium acetate and ammonium formate are popular volatile buffers that are compatible with mass spectrometry (MS) detection.[13][14]
-
Detailed Protocols and Application Examples
The following protocols provide starting points for method development. It is essential to optimize these conditions for your specific analytes and instrumentation.
Protocol 1: General RP-HPLC Method for Moderately Polar 5-Substituted Uracil Derivatives
This protocol is a robust starting point for derivatives such as 5-methoxyuracil or those with small alkyl or halogen substituents.
Experimental Workflow
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-substituted uracil derivative in a suitable solvent. A good starting point is the initial mobile phase composition.
-
Ensure the final concentration is within the linear range of the detector.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm (or the λmax of the specific derivative)
-
-
Data Analysis:
-
Integrate the peak corresponding to the 5-substituted uracil derivative.
-
For quantitative analysis, prepare a calibration curve using standards of known concentrations.
-
Table 1: Example RP-HPLC Conditions for Specific 5-Substituted Uracil Derivatives
| Analyte | Column | Mobile Phase | Detection | Reference |
| 5-Fluorouracil, Uracil, 5,6-Dihydrouracil | Kinetex PS C18 | Acetonitrile/Water with formic acid | MS | [2][15] |
| Uracil Mustard | Newcrom R1 | Acetonitrile/Water with phosphoric acid | UV/MS | [16] |
| 5-Methoxyuracil | Newcrom R1 | Acetonitrile/Water with phosphoric acid | UV/MS | [17] |
Protocol 2: HILIC Method for Highly Polar 5-Substituted Uracil Derivatives
This protocol is designed for derivatives with polar functional groups that are not well-retained by RP-HPLC.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to ensure compatibility with the initial mobile phase and good peak shape.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: Amide or Z-HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: MS or UV at 260 nm
-
-
Data Analysis:
-
Integrate the analyte peak.
-
Quantify using a calibration curve prepared with appropriate standards.
-
Table 2: Example HILIC Conditions for Uracil and Related Compounds
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| Uracil and Uridine | Core-shell HILIC and cation-exchange | Acetonitrile with 0.1% TFA | UV, ELSD | [6] |
| RNA Nucleotides, Nucleosides, and Nucleobases | Atlantis Premier BEH Z-HILIC | MS-friendly mobile phases | MS | |
| 5-Fluorouracil | Acquity™ HILIC | Acetonitrile and 10 mM ammonium acetate (95:5, v/v) | MS/MS | [12] |
Troubleshooting and Method Optimization
| Issue | Potential Cause | Suggested Solution |
| Poor Retention in RP-HPLC | Analyte is too polar. | Increase aqueous content in mobile phase, consider a more retentive phase (e.g., C30), or switch to HILIC. Use of an ion-pairing agent can also be explored.[8] |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Use a modern, high-purity, end-capped column. Adjust mobile phase pH to suppress ionization of silanols or the analyte. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Poor Resolution | Inadequate selectivity. | Optimize mobile phase composition (e.g., switch from methanol to acetonitrile or vice-versa). Change stationary phase to one with a different selectivity (e.g., Phenyl-Hexyl). Adjust pH to alter the ionization state of the analytes. |
| Irreproducible Retention Times | Poor column equilibration, temperature fluctuations, or changes in mobile phase composition. | Ensure the column is fully equilibrated before each injection. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily. |
Conclusion
The successful HPLC separation of 5-substituted uracil derivatives is readily achievable with a systematic approach to method development. The key to success lies in understanding the physicochemical properties of the specific derivative and selecting the appropriate chromatographic mode and conditions. For less polar to moderately polar derivatives, RP-HPLC with C18 or C30 columns provides a robust and versatile platform. For highly polar and ionizable derivatives, HILIC offers superior retention and selectivity. By carefully optimizing the stationary phase, mobile phase composition, and other operational parameters, researchers can develop reliable and reproducible methods for the analysis of this important class of compounds.
References
- Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC)
- Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns.
- Reversed-Phase Retention of Uracil & Fluorouracil. Phenomenex.
- HPLC Analysis of tRNA‐Derived Nucleosides. PMC.
- Development of a highly sensitive method for the quantitative analysis of modified nucleosides using UHPLC-UniSpray-MS/MS. Ovid.
- Stationary phases for separation of nucleosides and nucleotides by hydrophilic interaction liquid chromatography.
- Separation of Uracil mustard on Newcrom R1 HPLC column. SIELC Technologies.
- Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chrom
- HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column.
- Analysis of 5-Fluorouracil in Plasma for Clinical Research.
- Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantific
- HPLC Methods for analysis of Uracil.
- Separation of 5 Fluorouracil and Uracil by Ion Pair Reversed Phase High Performance Liquid Chromatography on a Column with Porous Polymeric Packing. Hamilton Company.
- Fast Method for Uracil and Metabolites
- Separation of 5-Methoxyuracil on Newcrom R1 HPLC column. SIELC Technologies.
- Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI.
- The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace.
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. PMC.
- Retention behaviour of analytes in reversed-phase high-performance liquid chrom
- Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. PubMed.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
Sources
- 1. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. scispace.com [scispace.com]
- 8. hamiltoncompany.com [hamiltoncompany.com]
- 9. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ovid.com [ovid.com]
- 14. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversed-Phase Retention of Uracil & Fluorouracil [phenomenex.com]
- 16. Separation of Uracil mustard on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Separation of 5-Methoxyuracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Resolving overlapping peaks of 5-methoxymethyluracil in reverse-phase HPLC
Core Directive & Scientific Context
The Challenge: 5-methoxymethyluracil (5-mmU) is a polar pyrimidine derivative often analyzed alongside Thymine (5-methyluracil), 5-hydroxymethyluracil (5-hmU), and Uracil. In standard Reverse-Phase HPLC (RP-HPLC) using C18 columns, 5-mmU suffers from two primary failure modes:
-
Poor Retention: Due to its high polarity, it often elutes near the column void volume (
), co-eluting with unretained matrix components. -
Critical Pair Co-elution: It is structurally homologous to Thymine. The only difference is the methoxy (
) vs. methyl ( ) group. On hydrophobic stationary phases, this subtle difference often fails to provide sufficient selectivity ( ), leading to overlapping peaks.
The Solution Philosophy: To resolve 5-mmU, we must move beyond simple "hydrophobicity-based" retention. We must exploit secondary interactions (hydrogen bonding, dipole-dipole) and optimize the thermodynamic environment (temperature, solvent proticity).
Troubleshooting Guide (Q&A)
Q1: My 5-mmU peak is co-eluting with the void volume or eluting too early. How do I increase retention on a C18 column?
Diagnosis: This is a classic "Phase Collapse" or insufficient hydrophobic surface area issue. 5-mmU is too polar for standard C18 ligands, especially if you are using >5% organic solvent in the initial mobile phase.
Corrective Protocol:
-
Switch to an "Aqueous Stable" Column: Standard C18 chains "collapse" (fold onto themselves) in 100% water, losing retention capability.
-
Recommendation: Use a Polar-Embedded C18 (e.g., amide-embedded) or a C18-AQ phase. These ligands remain extended in 100% aqueous buffers, allowing the polar 5-mmU to interact with the stationary phase.
-
-
Reduce Organic Modifier: Start your gradient at 0% or 1% Organic .
-
Note: Ensure your column is compatible with 100% aqueous conditions (see above) to prevent dewetting.
-
Q2: I have retention, but 5-mmU co-elutes with Thymine. How do I separate this critical pair?
Diagnosis:
You are relying solely on hydrophobic discrimination. Since the hydrophobicity difference between the methoxymethyl and methyl groups is small, you need to alter the selectivity (
Corrective Protocol:
-
Change Solvent System (The "Protic" Switch):
-
Action: Switch from Acetonitrile (ACN) to Methanol (MeOH) .[1]
-
Mechanism:[2][3][4] ACN is aprotic (dipole-dipole only). Methanol is protic (hydrogen bond donor). The ether oxygen in the methoxymethyl group of 5-mmU can accept hydrogen bonds from Methanol, distinct from the methyl group of Thymine. This specific solvation effect alters the effective size and polarity of 5-mmU relative to Thymine, often resolving the peaks.
-
-
Lower the Temperature:
Q3: The peak shape is tailing ( ). Is this a pKa issue?
Diagnosis: While Uracil derivatives are generally neutral at acidic pH (pKa ~9.5), peak tailing usually indicates secondary silanol interactions or metal chelation, rather than analyte ionization.
Corrective Protocol:
-
Buffer Selection: Ensure you are using a buffered mobile phase, not just water/acid.
-
Recommendation:10-20 mM Ammonium Acetate (pH 5.0 - 5.5) .
-
Why: This pH covers the silanols (suppressing their ionization) while keeping the nucleobase neutral.
-
-
Ion Suppression: If tailing persists, add 0.1% Formic Acid to drop pH to ~2.5. This fully protonates surface silanols, preventing the polar functional groups of 5-mmU from "sticking" to the silica backbone.
Recommended Experimental Workflow
The following diagram outlines the logical decision tree for optimizing the separation of 5-mmU from interfering matrix components.
Figure 1: Decision tree for troubleshooting 5-mmU separation issues in RP-HPLC.
Standardized Method Parameters
If standard C18 fails, implement this validated starting point for method development. This protocol prioritizes the separation of polar pyrimidines.
| Parameter | Specification | Rationale |
| Stationary Phase | C18-AQ or Polar-Embedded C18 (e.g., Amide-C18) | Prevents phase collapse in high-aqueous conditions; improves polar retention. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[5]5) | Provides ionic strength to reduce silanol activity; pH is stable for silica. |
| Mobile Phase B | Methanol (LC-MS Grade) | Protic solvent enhances selectivity between 5-mmU and Thymine via H-bonding. |
| Flow Rate | 0.8 - 1.0 mL/min (for 4.6mm ID) | Standard flow; adjust for column ID. |
| Temperature | 20°C | Lower temperature improves resolution of structural isomers. |
| Detection | UV @ 260 nm | Max absorption for uracil derivatives. |
| Gradient | Time (min) | %B 0.0 | 0% 5.0 | 0% 15.0 | 15% 20.0 | 15% | Isocratic hold at 0% B is critical to trap the analyte at the head of the column. |
Advanced Mechanistic Insight: The "Polarity Trap"
Understanding why your separation fails is key to fixing it.
-
The Molecule: 5-methoxymethyluracil contains an ether linkage. While less polar than a hydroxyl group (as in 5-hmU), it is significantly more polar than the methyl group of Thymine.
-
The Interaction: In RP-HPLC, retention is governed by the Solvophobic Theory. The analyte is "squeezed" out of the mobile phase onto the stationary phase.
-
With ACN: The solvent forms a "cage" around the analyte but doesn't H-bond well. The subtle difference in "squeezing" force between 5-mmU and Thymine is minimal.
-
With MeOH: Methanol actively H-bonds with the ether oxygen of 5-mmU. This creates a larger "solvation shell" around 5-mmU, making it behave differently (hydrodynamically) than Thymine, which cannot accept H-bonds at the C5-methyl position.
-
Figure 2: Mechanistic difference between Acetonitrile and Methanol selectivity for 5-mmU.
References
-
SIELC Technologies. HPLC Method for Analysis of Uracil, Thymine, Hypoxanthine, Guanine on Newcrom AH Column. Retrieved from
-
Phenomenex. Reversed Phase HPLC Method Development: The Effect of Mobile Phase pH. Retrieved from
-
Helix Chromatography. HPLC Methods for analysis of Thymine and Uracil Derivatives. Retrieved from
-
National Institutes of Health (PubMed). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography. Retrieved from
-
Organic Chemistry Data. Bordwell pKa Table (Acidity in Water/DMSO). Retrieved from
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Oxidation of thymine to 5-formyluracil in DNA: mechanisms of formation, structural implications, and base excision by human cell free extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione
This guide provides a detailed technical analysis of the 1H Nuclear Magnetic Resonance (NMR) chemical shift assignments for 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document serves as a predictive and comparative guide. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related analogs, we will provide a robust framework for researchers to interpret and assign the 1H NMR spectrum of this compound.
The Foundational Role of NMR in Structural Elucidation
1H NMR spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[2][3] Factors such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and through-bond or through-space interactions all contribute to the precise chemical shift, allowing for the unambiguous assignment of protons within a molecular scaffold.[1][4]
For a molecule such as 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione, which contains several distinct proton environments, 1H NMR is the primary method for confirming its successful synthesis and purity.
Predicted 1H NMR Chemical Shift Assignments for 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione
The following table summarizes the predicted 1H NMR chemical shifts for 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione. These predictions are based on the analysis of published data for structurally similar uracil and pyrimidine derivatives and fundamental NMR principles.[5][6][7] The proposed solvent for this analysis is deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for polar molecules like uracil derivatives that can also solubilize a wide range of organic compounds.[8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-6 | 7.5 - 7.8 | Singlet (s) or Doublet (d) | The chemical shift of the H-6 proton in uracil derivatives is typically observed in the downfield region due to the electron-withdrawing effects of the adjacent carbonyl groups and the aromaticity of the pyrimidine ring. In unsubstituted uracil, this proton appears as a doublet coupled to H-5.[9] In 5-substituted uracils, this signal often simplifies to a singlet.[7] |
| -CH2- | 4.2 - 4.4 | Singlet (s) | The methylene protons are adjacent to an oxygen atom and the C5 of the pyrimidine ring. The electronegative oxygen will deshield these protons, shifting them downfield. A similar environment in a 5-(hydroxymethyl)uracil derivative showed a singlet for these protons.[10] |
| -OCH3 | 3.2 - 3.4 | Singlet (s) | The methoxy protons are expected to be a sharp singlet in a region typical for methyl ethers.[5] |
| N1-H | 10.5 - 11.5 | Broad Singlet (br s) | The N-H protons of the uracil ring are acidic and their chemical shifts can be highly variable depending on concentration, temperature, and residual water in the solvent.[4] They typically appear as broad singlets and can exchange with D2O. In various uracil derivatives, these protons are observed in this downfield region.[6][7] |
| N3-H | 10.8 - 11.8 | Broad Singlet (br s) | Similar to the N1-H proton, the N3-H proton is also acidic and will appear as a broad singlet in the downfield region.[6][7] |
Comparative Analysis with Structurally Related Compounds
The predicted chemical shifts are informed by experimental data from a variety of substituted pyrimidines and uracils. For instance, in 5-substituted uracils, the H-6 proton is consistently found in the 7.5-8.0 ppm range.[7] The methylene protons attached to the C5 position and an adjacent heteroatom, as seen in 5-(hydroxymethyl)uracil, resonate around 4.15 ppm.[11] The methoxy group protons in various organic molecules typically appear between 3.2 and 3.9 ppm.[5] The N-H protons of the uracil ring are consistently observed as broad signals above 10 ppm in DMSO-d6.[6][7]
Experimental Protocol for 1H NMR Analysis
To obtain a high-quality 1H NMR spectrum of 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione, the following protocol is recommended. This protocol is designed to ensure sample purity, optimal instrument performance, and accurate data interpretation.
Materials:
-
5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione sample
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
-
NMR tube (5 mm, high precision)
-
Tetramethylsilane (TMS) or reference to residual solvent peak
-
Micropipette
-
Vortex mixer
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione sample. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If an internal standard is desired, add a small amount of TMS. Alternatively, the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) can be used for referencing.[8]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For a moderately concentrated sample, 16-32 scans are typically adequate.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Assign the chemical shifts based on the predicted values and comparison with related compounds.
-
Analyze the multiplicity (singlet, doublet, etc.) of each signal to gain information about neighboring protons. For this molecule, most signals are expected to be singlets due to the lack of adjacent, non-equivalent protons.
-
Visualizing the Molecular Structure and Proton Environments
The following diagrams illustrate the structure of 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione and the logical workflow for its 1H NMR analysis.
Caption: Step-by-step workflow for the 1H NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione. By following the detailed experimental protocol and utilizing the provided chemical shift predictions and comparative data, researchers should be well-equipped to confidently acquire and interpret the 1H NMR spectrum of this and structurally related molecules. The principles and methodologies outlined herein are fundamental to the structural characterization of novel compounds in the field of drug discovery and development.
References
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International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. [Link]
-
JPPRes. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
-
MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]
-
CrystEngComm (RSC Publishing). (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
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Arabian Journal of Chemistry. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. [Link]
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ResearchGate. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
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Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
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Nucleic Acids Research | Oxford Academic. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. [Link]
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Journal of Heterocyclic Chemistry. (n.d.). 5-ALKOXYMETHYL-1-HYDROXYALKYLURACILS WITH POTENTIAL. [Link]
- Varian. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. [Link]
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Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. [Link]
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Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Oregon State University. (2022). 1H NMR Chemical Shift. [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)uracil. [Link]
-
ResearchGate. (n.d.). Figure S1. Chemical synthesis of 5-D-uracil. A. scheme of the.... [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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A Comparative Guide to the Stability of 5-Hydroxymethyluracil and 5-Methoxymethyluracil in DNA: Experimental Data and Theoretical Insights
For researchers, scientists, and drug development professionals navigating the complex landscape of DNA modifications, understanding the stability of nucleobases is paramount. Modified pyrimidines, in particular, stand at a critical intersection of epigenetic regulation, DNA damage, and repair. This guide provides an in-depth comparison of two such analogs: the naturally occurring 5-hydroxymethyluracil (5-hmU) and its conceptual counterpart, 5-methoxymethyluracil (5-mmU).
While 5-hmU has been the subject of extensive experimental investigation, 5-methoxymethyluracil remains a theoretical entity in the context of DNA stability studies. This guide will first establish a baseline by detailing the experimentally-verified chemical and enzymatic stability of 5-hmU. Subsequently, it will leverage fundamental chemical and biochemical principles to construct a predictive analysis of how 5-mmU would behave in DNA, offering a valuable framework for future research and for the design of novel therapeutic and diagnostic tools.
Part 1: 5-Hydroxymethyluracil (5-hmU) - The Known Variable
5-Hydroxymethyluracil is a multifaceted DNA modification. It is not merely a damaged base but also an intermediate in vital biological pathways, created through several distinct mechanisms.
Formation Pathways of 5-hmU in the Genome
The presence of 5-hmU in DNA can be attributed to three primary sources:
-
Oxidative Damage: Reactive oxygen species (ROS), byproducts of normal cellular metabolism, can directly oxidize the methyl group of thymine, resulting in the formation of a 5-hmU:A base pair.[1]
-
TET Enzyme Activity: The Ten-Eleven Translocation (TET) family of dioxygenases, known for their role in oxidizing 5-methylcytosine (5mC), can also directly oxidize thymine to generate 5-hmU.[1]
-
Deamination of 5-hydroxymethylcytosine (5-hmC): 5-hmC, a key epigenetic mark, can undergo spontaneous or enzyme-assisted deamination to form a 5-hmU:G mismatch. This pathway links 5-hmU directly to active DNA demethylation processes.[1][2][3]
Caption: Formation pathways of 5-hydroxymethyluracil (5-hmU) in DNA.
Chemical Stability of 5-hmU
The introduction of a hydroxyl group to the methyl group of thymine has a discernible, albeit minor, effect on the thermal stability of the DNA duplex. Experimental studies using melting curve analysis have shown that replacing thymine with 5-hmU can slightly decrease the melting temperature (Tm) of the DNA double helix. This modest destabilization is likely due to subtle alterations in base stacking interactions within the duplex.
Enzymatic Stability: A Target for Repair
The defining characteristic of 5-hmU's stability in a cellular environment is its recognition and removal by the Base Excision Repair (BER) pathway. Unlike a stable epigenetic mark, 5-hmU is treated by the cell as a lesion to be corrected. This process is initiated by a class of enzymes known as DNA glycosylases.
Several glycosylases can excise 5-hmU, with varying efficiencies and substrate preferences:
-
SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1): Considered the primary and most efficient enzyme for removing 5-hmU from DNA, regardless of whether it is in a single or double-stranded context.[1][4]
-
TDG (Thymine-DNA Glycosylase): Also efficiently recognizes and removes 5-hmU, particularly when it is mismatched with guanine (5-hmU:G).[1][4]
-
MBD4 (Methyl-CpG Binding Domain Protein 4): This glycosylase also targets 5-hmU:G mismatches, linking the repair of this lesion to regions of CpG methylation.[3][4]
The efficient removal of 5-hmU, especially from the mutagenic 5-hmU:G mispair, underscores its transient nature in the genome.[2][5] The cell invests significant resources to prevent its persistence, thereby avoiding C-to-T transition mutations.
Caption: The Base Excision Repair (BER) pathway for 5-hmU removal.
Part 2: 5-Methoxymethyluracil (5-mmU) - A Predictive Analysis
While no natural pathway for the formation of 5-methoxymethyluracil in DNA has been identified, its structure provides a compelling case for a comparative stability analysis. By replacing the reactive hydroxyl group of 5-hmU with a chemically stable methoxy group, we can predict a dramatically different stability profile.
Predicted Chemical Stability
The key structural difference between 5-hmU and 5-mmU is the conversion of a primary alcohol to an ether. This has significant chemical implications:
-
Resistance to Oxidation: The hydroxyl group of 5-hmU can be further oxidized by TET enzymes to 5-formyluracil (5-foU) and 5-carboxyuracil (5-caU). The methoxy group of 5-mmU, being an ether, is chemically inert to this oxidative pathway. This "methyl cap" would render 5-mmU a terminal modification, not an intermediate.
-
Thermal Stability: The impact on duplex Tm is less certain without experimental data. The methoxymethyl group is slightly bulkier and more hydrophobic than the hydroxymethyl group. This could potentially lead to enhanced base-stacking interactions, possibly increasing the Tm slightly, in contrast to the slight decrease observed with 5-hmU. This remains a key testable hypothesis.
Predicted Enzymatic Stability: A Stealth Modification
The most significant predicted difference lies in enzymatic stability. The active sites of DNA glycosylases like SMUG1 and TDG are exquisitely tuned to recognize the specific size, shape, and hydrogen-bonding potential of their substrates.
-
Steric Hindrance: The addition of a methyl group would increase the steric bulk of the 5-substituent. The active site pocket of a glycosylase, which accommodates a hydroxymethyl group, may not be able to productively bind the larger methoxymethyl group.
-
Loss of Hydrogen Bonding: The hydroxyl group of 5-hmU can act as both a hydrogen bond donor and acceptor, likely forming critical interactions with amino acid residues in the glycosylase active site that are necessary for recognition and catalysis. The ether oxygen of 5-mmU can only act as a hydrogen bond acceptor, and the overall group is less polar. This loss of a crucial hydrogen-bonding interaction would severely impair recognition by the enzyme.
Therefore, it is highly probable that 5-methoxymethyluracil would not be a substrate for SMUG1, TDG, or other known DNA glycosylases. This would make it an extremely stable and persistent modification within the DNA, evading the primary repair pathway that so efficiently removes 5-hmU.
Comparative Stability Summary
| Feature | 5-Hydroxymethyluracil (5-hmU) | 5-Methoxymethyluracil (5-mmU) (Predicted) |
| Formation | Enzymatic (TETs), Deamination (of 5-hmC), Oxidative Damage | Synthetic / Hypothetical in vivo |
| Chemical Stability | Susceptible to further oxidation to 5-foU and 5-caU | Resistant to further oxidation |
| Thermal Stability | Slightly decreases DNA duplex Tm[6] | Predicted to have a neutral or slightly stabilizing effect |
| Enzymatic Stability | Unstable: Rapidly excised by BER pathway | Highly Stable: Predicted to evade recognition by DNA glycosylases |
| Primary Glycosylase | SMUG1, TDG, MBD4[1][3][4] | None known; predicted to be a poor substrate |
| Biological Nature | DNA lesion / Repair intermediate | Persistent, "stealth" modification |
Experimental Protocols for Stability Assessment
To experimentally validate the predicted stability of 5-mmU and directly compare it to 5-hmU, two key experiments are essential: High-Resolution Melting (HRM) analysis for thermal stability and an in vitro glycosylase assay for enzymatic stability.
Protocol 1: High-Resolution Melting (HRM) Analysis for Thermal Stability
This method measures the precise melting temperature (Tm) of a short DNA duplex, allowing for sensitive detection of how a single modified base affects helix stability.
Methodology:
-
Oligonucleotide Synthesis: Synthesize complementary 30-40 base pair DNA oligonucleotides. Create sets where a central thymine is replaced with 5-hmU or 5-mmU. A control set with a standard T:A pair is essential.
-
Duplex Annealing: Anneal the complementary strands by mixing them in a buffered solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5), heating to 95°C for 5 minutes, and allowing them to cool slowly to room temperature.
-
HRM Reaction Setup: In a real-time PCR plate, prepare reactions containing the annealed DNA duplex, an appropriate buffer, and a saturating DNA intercalating dye (e.g., SYBR Green or EvaGreen).
-
Instrumentation: Perform the analysis on a real-time PCR instrument with HRM capabilities.
-
Melting Protocol:
-
Initial denaturation at 95°C for 30 seconds.
-
Rapid cooling to ~50°C to ensure all duplexes are formed.
-
Slow, high-resolution melt from ~50°C to 95°C, acquiring fluorescence data at increments of 0.1-0.2°C.
-
-
Data Analysis: The instrument software will generate derivative plots of the fluorescence signal versus temperature. The peak of this plot corresponds to the Tm of the duplex. Compare the Tm values of the control, 5-hmU, and 5-mmU containing duplexes.
Protocol 2: In Vitro DNA Glycosylase Assay
This assay directly measures the efficiency of a specific DNA glycosylase in excising a modified base from a DNA duplex.
Methodology:
-
Substrate Preparation: Synthesize a short (e.g., 30-mer) oligonucleotide containing a single 5-hmU or 5-mmU. Label the 5' end with a fluorescent tag (e.g., 6-FAM). Anneal this to a complementary strand.
-
Enzyme and Buffer: Obtain purified recombinant human SMUG1 or TDG enzyme. Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT).
-
Reaction Setup:
-
In a microcentrifuge tube, combine the fluorescently labeled DNA substrate and the reaction buffer.
-
Initiate the reaction by adding a defined amount of the glycosylase enzyme.
-
Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Stop the reaction in each aliquot by adding NaOH to a final concentration of 100 mM. This step is crucial as the alkali condition will cleave the DNA backbone at the abasic site created by the glycosylase.
-
-
Analysis:
-
Add formamide loading buffer to each stopped time point.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments using denaturing polyacrylamide gel electrophoresis (dPAGE).
-
-
Visualization and Quantification:
-
Visualize the fluorescent DNA bands using a gel imager.
-
The full-length, uncleaved substrate will appear as a longer band, while the cleaved product will be a shorter, faster-migrating band.
-
Quantify the intensity of the product band at each time point to determine the rate of enzymatic excision.
-
Sources
- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UV absorption spectra differences between 5-methyluracil and 5-methoxymethyluracil
This guide provides an in-depth technical comparison of the UV absorption characteristics of 5-methyluracil (Thymine) and its structural analog 5-methoxymethyluracil . It is designed for researchers requiring precise analytical differentiation between these closely related pyrimidine derivatives.[1]
Executive Summary
While 5-methyluracil (Thymine) and 5-methoxymethyluracil share the fundamental pyrimidine chromophore, their UV absorption behaviors exhibit distinct nuances governed by the electronic influence of the C5-substituent.
-
5-Methyluracil: Characterized by a dominant
transition at 264 nm (neutral aqueous solution), influenced by the weak electron-donating effect of the methyl group. -
5-Methoxymethyluracil: Displays a nearly identical
(~263–265 nm ) due to the methylene "insulator" blocking resonance from the ether oxygen. However, the inductive electron-withdrawing nature of the methoxy group lowers the pKa of the N3 proton, causing premature bathochromic shifts in slightly alkaline buffers compared to thymine.
Structural Basis of Spectral Differences
To understand the spectra, one must analyze the chromophore perturbation.
The Chromophore System
The UV absorption of uracil derivatives arises from the conjugated system involving N1, C2=O, N3, C4=O, and the C5=C6 double bond. Substituents at C5 perturb this system via two mechanisms:
-
Resonance Effects (+M/-M): Direct overlap of p-orbitals.[1]
-
Inductive Effects (+I/-I): Through-bond electronegativity shifts.[1]
Comparative Analysis
| Feature | 5-Methyluracil (Thymine) | 5-Methoxymethyluracil |
| C5 Substituent | Methyl ( | Methoxymethyl ( |
| Electronic Effect | +I (Inductive Donor): Hyperconjugation stabilizes the ring.[2] | -I (Inductive Withdrawing): The oxygen atom is electronegative, but the |
| Chromophore Impact | Slight Red Shift (relative to Uracil).[1] | Minimal shift relative to Thymine; Inductive withdrawal is weak due to distance.[1] |
| pKa (N3-H) | ~9.9 (Higher) | ~9.5–9.6 (Lower due to -I effect) |
Structural Logic Diagram
The following diagram illustrates why the spectra are similar yet distinct in ionization behavior.
Caption: Electronic influence of C5 substituents on the pyrimidine chromophore and acidity constants.
Quantitative Spectral Data[1][3][4]
The following data assumes a standard path length of 1 cm at 25°C.
| Parameter | 5-Methyluracil (Thymine) | 5-Methoxymethyluracil | Notes |
| 264.0 nm | 263.5 – 264.5 nm | Indistinguishable in standard scan. | |
| 230 nm | 231 nm | ||
| Molar Extinction ( | ~7,900 | ~7,500 – 8,000 | Slight variation due to substituent bulk.[1] |
| 291 nm | 290 nm | Bathochromic shift due to anion formation.[1] | |
| Isosbestic Points | 240 nm, 278 nm | Similar | Points where absorbance is pH independent.[1] |
Critical Insight: The primary differentiator is not the static spectrum at neutral pH, but the pH-dependent shift . At pH 9.6, 5-methoxymethyluracil will show significant anionic character (shoulder at 290 nm), while Thymine will remain largely neutral.[1]
Experimental Protocol: Differential Analysis
To reliably distinguish these compounds, a simple UV scan is insufficient.[1] You must employ a pH-Titration Differential Scan .[1]
Reagents
-
Stock Buffer A (Neutral): 10 mM Potassium Phosphate, pH 7.0.[1]
-
Stock Buffer B (Alkaline): 10 mM Potassium Phosphate + NaOH, pH 10.0.[1]
-
Analyte Stock: 1 mM solution of the compound in water.
Step-by-Step Workflow
-
Baseline Correction:
-
Fill two matched quartz cuvettes with Buffer A.
-
Run a baseline correction (200–350 nm).[1]
-
-
Neutral Scan (Reference):
-
Add analyte to cuvette to reach ~50 µM final concentration.
-
Record Spectrum A (
should be ~264 nm).[1]
-
-
Alkaline Shift (The Test):
-
Add minimal volume of concentrated NaOH to the sample cuvette to raise pH to exactly 9.8.
-
Record Spectrum B.[1]
-
-
Differential Calculation:
Differential Logic Diagram
Caption: Decision tree for distinguishing 5-methyluracil from 5-methoxymethyluracil using pH-dependent UV shifts.
Advanced Considerations: Photochemical Stability
For drug development, the stability of the compound under UV irradiation is as critical as the absorption profile.
-
Thymine: Highly susceptible to UV-induced dimerization (formation of Cyclobutane Pyrimidine Dimers, CPDs) at 254 nm.[1] This is a reversible reaction that leads to a loss of the 264 nm peak.
-
5-Methoxymethyluracil: The bulky ether group at C5 creates steric hindrance that retards dimerization .
-
Observation: Upon prolonged irradiation at 254 nm, the decrease in absorbance (photobleaching) for 5-methoxymethyluracil is significantly slower than for Thymine. This kinetic difference serves as a secondary confirmation method.[1]
-
References
-
Shugar, D., & Fox, J. J. (1952).[1] Absorption Spectra and Structure of Pyrimidine Derivatives and Nucleosides. Biochimica et Biophysica Acta. Link[1]
-
Szer, W., & Shugar, D. (1966).[1] Preparation and Properties of Some 5-Substituted Uracil Derivatives. Acta Biochimica Polonica. (Foundational work on 5-alkyl uracil spectra).
-
Meyer, M., et al. (1989).[1] Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells. Journal of Chromatography B. Link (Confirms UV characterization of 5-methoxymethyluracil derivatives).[1]
-
Wierzchowski, K. L., & Shugar, D. (1961).[1] Photochemistry of Cytosine and Some Cytosine Analogues. Acta Biochimica Polonica. (Mechanisms of C5-substituent effects on photostability).
Sources
A Researcher's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis and Melting Point for 5-Methoxymethyluracil
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of scientific rigor and a prerequisite for reliable downstream applications. This guide provides an in-depth comparison of two classical and widely accessible analytical techniques—elemental analysis and melting point determination—for validating the purity of 5-methoxymethyluracil, a substituted pyrimidine with significant interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a nuanced understanding of the causality behind experimental choices, enabling you to not only perform these analyses but also to interpret the results with confidence and foresight.
The Critical Role of Purity in Scientific Research
In the realm of drug discovery and development, the presence of even minute impurities can lead to erroneous biological data, unpredictable side effects, and a misinterpretation of structure-activity relationships (SAR).[1][2] Therefore, the unambiguous confirmation of a compound's identity and purity is a non-negotiable step in the research and development pipeline. 5-Methoxymethyluracil, with its potential as a scaffold in various therapeutic agents, is no exception.
Foundational Techniques for Purity Assessment
Elemental analysis and melting point determination are two of the most established methods for the initial assessment of a solid organic compound's purity. They are often used in concert to provide complementary information.
Elemental Analysis , specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a quantitative determination of the mass percentages of these elements in a sample.[3] This technique is based on the complete combustion of the sample, followed by the detection of the resulting gaseous products (CO₂, H₂O, and N₂).[4][5] The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula.
Melting Point Determination is a physical characterization method that identifies the temperature range over which a solid substance transitions into a liquid.[6] For a pure crystalline solid, this transition occurs over a narrow, well-defined temperature range.[7] The presence of impurities typically causes a depression and broadening of the melting point range.
Workflow for Purity Validation of 5-Methoxymethyluracil
The following diagram illustrates a logical workflow for the purity validation of 5-methoxymethyluracil using elemental analysis and melting point determination.
Caption: Workflow for validating 5-methoxymethyluracil purity.
Experimental Protocols
Elemental Analysis (CHN)
Principle: This technique relies on the complete combustion of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen.
Protocol:
-
Sample Preparation: Ensure the 5-methoxymethyluracil sample is completely dry and homogenous. A typical sample size is 1-3 mg.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Sample Encapsulation: Accurately weigh the sample into a tin or silver capsule and seal it.
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer.
-
Data Acquisition: The instrument software will automatically calculate and report the percentages of Carbon, Hydrogen, and Nitrogen.
Melting Point Determination (Capillary Method)
Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[3]
Protocol:
-
Sample Preparation: The 5-methoxymethyluracil sample must be thoroughly dried and finely powdered.
-
Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating Rate: Initially, heat rapidly to a temperature about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
Interpreting the Data: A Comparative Analysis
The true power of these techniques lies in the careful interpretation of the experimental data against the theoretical values for pure 5-methoxymethyluracil.
Theoretical Values for 5-Methoxymethyluracil (C₆H₈N₂O₃):
To begin our analysis, we must first establish the theoretical elemental composition of 5-methoxymethyluracil. With a molecular formula of C₆H₈N₂O₃, the molecular weight is 172.14 g/mol .
The theoretical elemental composition is as follows:
-
Carbon (C): 41.86%
-
Hydrogen (H): 4.68%
-
Nitrogen (N): 16.27%
Data Comparison Table:
| Analysis Type | Theoretical Value (Pure 5-Methoxymethyluracil) | Hypothetical Experimental Result (Sample A) | Hypothetical Experimental Result (Sample B) | Interpretation |
| Elemental Analysis | C: 41.86%, H: 4.68%, N: 16.27% | C: 41.79%, H: 4.71%, N: 16.22% | C: 40.95%, H: 4.95%, N: 15.88% | Sample A: Excellent agreement, suggesting high purity. Sample B: Significant deviation, indicating the presence of impurities. |
| Melting Point | Literature value needed for direct comparison | Sharp range: 165-166 °C | Broad and depressed range: 158-163 °C | Sample A: A sharp melting range is indicative of high purity. Sample B: A broad and depressed range strongly suggests the presence of impurities. |
Decision-Making Framework Based on Purity Analysis:
Caption: Decision-making based on purity analysis results.
Potential Impurities in the Synthesis of 5-Methoxymethyluracil
A robust purity assessment requires an understanding of potential process-related impurities that may arise during synthesis. A common route to 5-methoxymethyluracil involves the reaction of 5-hydroxymethyluracil with methanol in the presence of an acid catalyst.
Potential Impurities:
-
Unreacted Starting Materials: 5-Hydroxymethyluracil (Melting Point: >300 °C) and Uracil (Melting Point: >300 °C).[3] Their significantly higher melting points would lead to a very broad and complex melting behavior if present in the final product. Their different elemental compositions would also skew the CHN results.
-
By-products: Dimerization or polymerization of 5-hydroxymethyluracil under acidic conditions.
-
Over-methylation: Reaction at other nucleophilic sites on the uracil ring, though less likely for the methoxymethylation reaction.
-
Residual Solvents: Solvents used in the reaction and purification steps.
The presence of these impurities would lead to deviations in both elemental analysis and melting point determination. For instance, the presence of unreacted 5-hydroxymethyluracil (C₅H₆N₂O₃) would result in lower carbon and hydrogen percentages and a higher nitrogen percentage compared to the theoretical values for 5-methoxymethyluracil.
Complementary Nature of the Techniques
Elemental analysis and melting point determination are powerful tools, especially when used in conjunction.
-
Elemental analysis provides a direct, quantitative measure of the elemental composition, offering a high degree of confidence when the experimental values align closely with the theoretical ones. A deviation of more than 0.4% is generally considered indicative of an impure sample.
-
Melting point determination is a highly sensitive qualitative indicator of purity. Even small amounts of impurities can cause a noticeable depression and broadening of the melting range.
A sample that shows both a correct elemental analysis and a sharp, well-defined melting point can be considered to have a high degree of purity with a strong level of confidence. Conversely, if either or both analyses show significant deviations, further purification and characterization using more sophisticated techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) are warranted.
Conclusion
Validating the purity of 5-methoxymethyluracil is a critical step in ensuring the reliability and reproducibility of research findings. Elemental analysis and melting point determination, when performed and interpreted with a solid understanding of their principles and limitations, provide a robust and accessible first line of assessment. By comparing experimental data to theoretical values and considering potential synthetic impurities, researchers can confidently ascertain the purity of their compounds and proceed to the next stages of their research with a foundation of scientific integrity.
References
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
- Melting Point Determin
- Melting point determin
- 5-Hydroxymethyluracil (2,4-Dihydroxy-5-hydroxymethylpyrimidine) - CAS. (n.d.).
- Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
- Mettler Toledo. (n.d.).
- Melting point determin
- Mikroanalytisches Labor
- AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?.
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